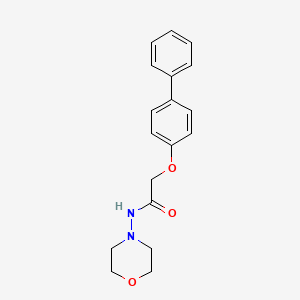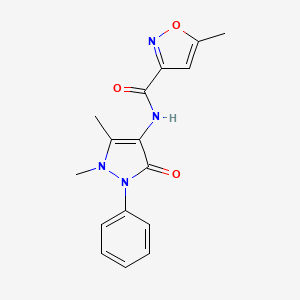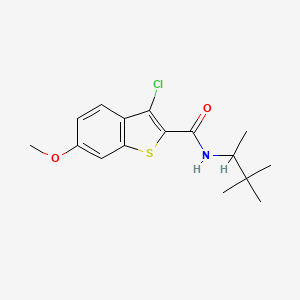
2-(4-biphenylyloxy)-N-4-morpholinylacetamide
Overview
Description
2-(4-biphenylyloxy)-N-4-morpholinylacetamide, commonly known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of BPA is not fully understood, but it is believed to act as an agonist of estrogen receptors. It has also been shown to interact with other receptors, including androgen receptors and thyroid receptors. These interactions can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
BPA has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to affect the endocrine system, leading to potential toxicity and endocrine-disrupting effects. BPA has been shown to interact with various receptors, leading to changes in gene expression and cellular signaling pathways.
Advantages and Limitations for Lab Experiments
BPA has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. It is also a versatile reagent that can be used in various reactions. However, BPA has limitations, including its potential toxicity and endocrine-disrupting effects. It is important to handle BPA with caution and to take appropriate safety measures when working with this compound.
Future Directions
There are several future directions for research on BPA, including its potential applications in medicinal chemistry, material science, and environmental science. In medicinal chemistry, BPA could be further studied for its anti-inflammatory, analgesic, and anti-cancer properties. It could also be used as a building block for the synthesis of new drugs and pharmaceuticals.
In material science, BPA could be further studied for its potential applications in the production of new polymers and materials. It could also be used as a building block for the synthesis of new coatings and adhesives.
In environmental science, BPA could be further studied for its potential toxicity and endocrine-disrupting effects. It could also be studied for its potential to leach into the environment and its potential harm to wildlife and humans.
Conclusion:
In conclusion, BPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile reagent that can be used in various reactions, but it also has potential toxicity and endocrine-disrupting effects. Further research is needed to fully understand the mechanism of action of BPA and its potential applications in medicinal chemistry, material science, and environmental science.
Scientific Research Applications
BPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BPA has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a reagent for the synthesis of various drugs and pharmaceuticals.
In material science, BPA has been used as a building block for the synthesis of various polymers, including polycarbonates, epoxy resins, and polyesters. These polymers have a wide range of applications, including in the production of plastics, adhesives, and coatings.
In environmental science, BPA has gained significant attention due to its potential toxicity and endocrine-disrupting effects. It is commonly found in plastic products, such as water bottles and food containers, and has been shown to leach into the environment, causing potential harm to wildlife and humans.
properties
IUPAC Name |
N-morpholin-4-yl-2-(4-phenylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-18(19-20-10-12-22-13-11-20)14-23-17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9H,10-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHTEKJYQCINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(methylsulfonyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B4185061.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4185062.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4185068.png)
![5-methyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-isoxazolecarboxamide](/img/structure/B4185076.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4185084.png)
![8-ethoxy-3-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4185091.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4185102.png)



![2-(4-bromo-2-chlorophenoxy)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4185153.png)
![2-fluoro-N-[3-oxo-3-({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)propyl]benzamide](/img/structure/B4185160.png)
![5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4185167.png)
